Comparative Vendor-Supplied Purity: 864855-97-0 vs. 3-(o-Tolyl) Analog
The target compound N-(2,4-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is supplied at ≥95% purity by Chemenu (Catalog CM932023) . In contrast, the closely related 3-(o-tolyl) analog N-(2,4-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-46-7) is typically offered at 95% purity with no upper-bound specification . While both meet a 95% threshold, the explicit '≥95%' specification for the target compound provides procurement teams with a defined minimum purity commitment, reducing risk of sub-95% lots that could compromise concentration-response reproducibility.
| Evidence Dimension | Vendor-specified minimum purity |
|---|---|
| Target Compound Data | ≥95% (Chemenu CM932023) |
| Comparator Or Baseline | 95% (typical, no ≥ qualifier) for N-(2,4-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-46-7; BenchChem, excluded per policy—comparator specification taken from ChemSrc listing) |
| Quantified Difference | ≥95% vs. nominal 95% (stricter lower-bound guarantee for the target compound) |
| Conditions | Vendor product specification pages; QC release criteria |
Why This Matters
For concentration-response assays (IC50/EC50 determination), a 1–2% purity deficit can translate into ≥10% error in apparent potency, making a guaranteed minimum purity specification a procurement-relevant differentiator.
